Bmy 21502

Description

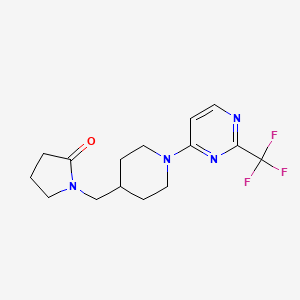

Structure

3D Structure

Properties

CAS No. |

123259-91-6 |

|---|---|

Molecular Formula |

C15H19F3N4O |

Molecular Weight |

328.33 g/mol |

IUPAC Name |

1-[[1-[2-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C15H19F3N4O/c16-15(17,18)14-19-6-3-12(20-14)21-8-4-11(5-9-21)10-22-7-1-2-13(22)23/h3,6,11H,1-2,4-5,7-10H2 |

InChI Key |

KEWFMWJJMGQBAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F |

Appearance |

Solid powder |

Other CAS No. |

123259-91-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(1-(2-fluoromethyl)-4-pyrimidinyl)-4-piperidinylmethyl-2-pyrrolidinone BMS-181168 BMY 21502 BMY-21502 |

Origin of Product |

United States |

Foundational & Exploratory

BMY-21502: A Technical Overview of its Nootropic Potential and Uncharacterized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-21502 is a pyrrolidinone derivative that has been investigated for its potential as a nootropic, or cognitive-enhancing, agent. Preclinical studies in rodent models have demonstrated its ability to improve spatial learning and memory, as well as to delay the decay of long-term potentiation (LTP) in hippocampal slices, a key cellular correlate of memory formation. Despite these promising preclinical findings, a pilot clinical trial in patients with mild-to-moderate Alzheimer's disease did not show a statistically significant improvement in cognitive scores compared to placebo. The precise molecular mechanism of action for BMY-21502 remains largely uncharacterized in publicly available scientific literature. While related compounds suggest a potential interaction with the serotonergic system, particularly the 5-HT1A receptor, direct evidence for BMY-21502's binding affinities and functional activities at various neurotransmitter receptors is lacking. This technical guide synthesizes the available preclinical and clinical data on BMY-21502 and outlines the experimental protocols that would be necessary to fully elucidate its mechanism of action.

Preclinical Pharmacology

In Vivo Efficacy in Animal Models of Cognition

BMY-21502 has demonstrated efficacy in rodent models of learning and memory.

-

Morris Water Maze: In a study with 16-18 month old Fischer-344 rats, oral administration of BMY-21502 was shown to improve performance in the Morris water maze, a task assessing spatial learning and memory. The compound did not affect swimming speed but did increase the rate of acquisition and initial retention of the platform location. This effect was dose-dependent, with optimal improvement observed at a dose of 5.0 mg/kg.

-

Win-Stay Water-Escape Task: Daily administration of BMY-21502 (5 or 10 mg/kg, p.o.) to Sprague-Dawley rats for 38 days facilitated performance in a two-choice win-stay water-escape task, which relies on working memory.[1] Rats treated with 5 mg/kg BMY-21502 made significantly more correct choices compared to the vehicle-treated group, an effect associated with a reduction in perseverative errors.[1]

In Vitro Electrophysiology

-

Long-Term Potentiation (LTP): In hippocampal slices from young rats, BMY-21502, at concentrations of 1.0 and 10 µM, significantly delayed the decay of LTP in the CA1 region.[2] A similar effect was observed in slices from very old rats (2.5-3.2 years) at a concentration of 10 µM.[2] These findings suggest that BMY-21502 can enhance synaptic plasticity, a cellular mechanism believed to underlie learning and memory.[2]

Clinical Evaluation

A pilot clinical trial was conducted to assess the efficacy and safety of BMY-21502 in patients with mild-to-moderate Alzheimer's disease. In this 12-week, double-blind, placebo-controlled study, patients receiving BMY-21502 did not show a statistically significant improvement in the Alzheimer's Disease Assessment Scale (ADAS) cognitive subscale score compared to those receiving placebo.[3] While the drug was generally well-tolerated, there was a higher incidence of abnormal liver enzyme concentrations and nausea in the BMY-21502 group.[3]

Proposed Mechanism of Action (Inferred and Unconfirmed)

The precise molecular targets and signaling pathways of BMY-21502 have not been fully elucidated in the available literature. However, based on the pharmacology of a structurally related compound, BMY-14802, it is hypothesized that BMY-21502 may interact with the serotonergic system. BMY-14802 is a known ligand for sigma, 5-HT1A, and alpha-1 adrenergic receptors, and its effects on dopamine neuron activity are thought to be mediated, in part, by the 5-HT1A receptor.

A potential, though unconfirmed, signaling pathway for BMY-21502, assuming it acts as a 5-HT1A receptor agonist, is depicted below. Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, would lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, would reduce the activity of Protein Kinase A (PKA), leading to decreased phosphorylation of the cAMP response element-binding protein (CREB). However, 5-HT1A receptor activation can also lead to the activation of the Extracellular signal-regulated kinase (ERK) pathway, which can independently phosphorylate and activate CREB, a key transcription factor involved in synaptic plasticity and memory.

Caption: Hypothesized signaling pathway of BMY-21502 via the 5-HT1A receptor.

Data Summary (Data Not Available)

A comprehensive search of the scientific literature did not yield specific quantitative data on the binding affinities (Ki values) or functional activities (EC50, IC50 values) of BMY-21502 at various neurotransmitter receptors. To fully characterize the mechanism of action of this compound, such data would be essential. The following tables are presented as a template for the types of data that would need to be generated.

Table 1: Receptor Binding Affinities (Ki) of BMY-21502

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | Data N/A |

| 5-HT2A | [³H]Ketanserin | Rat Cortex | Data N/A |

| Dopamine D1 | [³H]SCH23390 | Rat Striatum | Data N/A |

| Dopamine D2 | [³H]Spiperone | Rat Striatum | Data N/A |

| Muscarinic M1 | [³H]Pirenzepine | Human Cortex | Data N/A |

| Nicotinic α7 | [¹²⁵I]α-Bungarotoxin | Rat Hippocampus | Data N/A |

Table 2: Functional Activity (EC50/IC50) of BMY-21502

| Assay Type | Receptor | Cell Line | Functional Readout | EC50/IC50 (nM) |

| cAMP Inhibition | 5-HT1A | CHO-h5-HT1A | Forskolin-stimulated cAMP | Data N/A |

| [³⁵S]GTPγS Binding | 5-HT1A | Rat Hippocampal Membranes | [³⁵S]GTPγS Incorporation | Data N/A |

| Calcium Mobilization | 5-HT2A | HEK293-h5-HT2A | Intracellular Ca²⁺ | Data N/A |

Key Experimental Protocols

To elucidate the mechanism of action of BMY-21502, a series of standard pharmacological and behavioral experiments would be required. Detailed below are generalized protocols for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of BMY-21502 for a panel of neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from specific brain regions (e.g., hippocampus, cortex, striatum) of rats or from cell lines stably expressing the human receptor of interest. This involves homogenization of the tissue or cells in a buffered solution, followed by differential centrifugation to isolate the membrane fraction.

-

Binding Assay: In a multi-well plate, incubate the membrane preparation with a specific radioligand for the receptor of interest (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor) and varying concentrations of BMY-21502.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of BMY-21502 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Inhibition Assay)

Objective: To determine the functional activity (e.g., agonism, antagonism) and potency (EC50 or IC50) of BMY-21502 at a specific G-protein coupled receptor (e.g., 5-HT1A).

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO or HEK293 cells) stably expressing the human receptor of interest.

-

Assay Procedure: Plate the cells in a multi-well format. Pre-incubate the cells with varying concentrations of BMY-21502.

-

Stimulation: Stimulate the cells with forskolin to induce the production of cyclic AMP (cAMP).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the concentration-response curve and determine the EC50 or IC50 value by non-linear regression.

Morris Water Maze

Objective: To assess the effect of BMY-21502 on spatial learning and memory in rodents.

Methodology:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Acquisition Phase: For several consecutive days, place the animal in the pool from different starting locations and allow it to find the hidden platform. Record the escape latency and path length.

-

Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set period. Record the time spent in the target quadrant (where the platform was previously located).

-

Drug Administration: Administer BMY-21502 or vehicle at a specified time before each daily session.

-

Data Analysis: Compare the escape latencies, path lengths, and time in the target quadrant between the drug-treated and vehicle-treated groups.

Caption: Logical workflow for characterizing the mechanism of action of BMY-21502.

Conclusion and Future Directions

BMY-21502 has shown promise as a cognitive enhancer in preclinical models, but its clinical efficacy in Alzheimer's disease has not been established. A significant knowledge gap exists regarding its molecular mechanism of action. To advance the understanding of this compound and its potential therapeutic applications, future research should prioritize the comprehensive characterization of its receptor binding profile and functional activity. Elucidating the downstream signaling pathways modulated by BMY-21502 will be critical in understanding how it exerts its effects on synaptic plasticity and cognition. These studies will be essential to determine if further development of BMY-21502 or related compounds is warranted for the treatment of cognitive disorders.

References

BMY-21502: A Nootropic Agent with Elusive Mechanisms

For Researchers, Scientists, and Drug Development Professionals

BMY-21502, a pyrrolidinone derivative, has been investigated for its potential as a cognitive-enhancing, or nootropic, agent. Preclinical studies have suggested its efficacy in models of learning and memory, as well as neuroprotection. However, a comprehensive understanding of its core pharmacology, particularly its specific molecular targets and signaling pathways, remains largely undefined in publicly available scientific literature. This guide synthesizes the existing data on BMY-21502 and highlights the significant gaps in our knowledge.

Preclinical Pharmacology

In Vitro and Ex Vivo Studies

The primary evidence for the mechanism of action of BMY-21502 comes from studies on synaptic plasticity. In ex vivo preparations of rat hippocampal slices, BMY-21502 has been shown to delay the decay of long-term potentiation (LTP), a cellular correlate of learning and memory. This suggests that the compound may enhance synaptic strength and information storage.

Animal Studies

In animal models, BMY-21502 has demonstrated positive effects on cognitive function. One study found that it improved spatial learning in rats with traumatic brain injury. Furthermore, investigations into its neuroprotective properties revealed that BMY-21502 can protect against cerebral anoxia in mice. This anti-anoxic effect appears to be mediated, at least in part, through the cholinergic system, as it was blocked by the muscarinic receptor antagonist scopolamine.

Pharmacokinetics

A study in beagle dogs provided initial insights into the pharmacokinetic profile of BMY-21502. Following oral administration, the compound is metabolized into at least two metabolites, identified as BMY-42191 and BMY-40440.

Clinical Studies

A pilot clinical trial was conducted to evaluate the efficacy and safety of BMY-21502 in patients with mild-to-moderate Alzheimer's disease. The study, however, failed to demonstrate a statistically significant improvement in cognitive function compared to placebo.[1] The compound was also associated with a higher incidence of adverse events, including elevated liver enzymes and nausea, leading to a notable discontinuation rate among participants.[1]

Unresolved Aspects of BMY-21502 Pharmacology

Despite these findings, a detailed technical understanding of BMY-21502's pharmacology is conspicuously absent from the scientific literature. The following critical information remains unelucidated:

-

Specific Molecular Targets: The direct binding sites of BMY-21502, whether they be receptors, enzymes, or ion channels, have not been identified.

-

Quantitative Binding Affinities: There is no publicly available data on the binding affinities (e.g., Ki or IC50 values) of BMY-21502 for any potential molecular targets.

-

Signaling Pathways: While an interaction with the cholinergic system is suggested, the precise downstream signaling cascades modulated by BMY-21502 are unknown.

Without this fundamental pharmacological data, the creation of detailed signaling pathway diagrams and comprehensive data tables, as requested for a technical guide, is not feasible. The available information provides a preliminary and largely phenomenological description of the effects of BMY-21502, rather than a deep, mechanistic understanding of its pharmacology.

Hypothetical Experimental Workflow

To elucidate the core pharmacology of BMY-21502, a systematic experimental approach would be necessary. The following diagram illustrates a potential workflow for such an investigation.

Caption: A logical workflow for the comprehensive pharmacological evaluation of BMY-21502.

Conclusion

BMY-21502 represents a compound with initial promise as a nootropic agent, supported by preclinical evidence of its ability to modulate synaptic plasticity and improve cognitive function in animal models. However, the lack of detailed mechanistic and quantitative pharmacological data in the public domain severely limits its potential for further development and understanding. The clinical trial results, coupled with the absence of a clear mechanism of action, have likely contributed to the halt in its progression. For researchers and drug development professionals, the story of BMY-21502 serves as a case study on the importance of elucidating a compound's core pharmacology to bridge the gap between preclinical findings and clinical success.

References

BMY-21502: A Technical Overview of its Effects on Neuronal Plasticity and Cognitive Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY-21502, also known as BMS-181168, is a pyrrolidinone derivative investigated for its potential nootropic, or cognitive-enhancing, properties. While its precise mechanism of action regarding direct cholinergic system activation remains to be fully elucidated from publicly available data, preclinical and clinical studies have explored its effects on synaptic plasticity and cognitive performance, particularly in the context of age-related cognitive decline and Alzheimer's disease. This technical guide synthesizes the available quantitative data, details relevant experimental protocols, and provides a conceptual framework for its potential mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical investigations of BMY-21502.

Table 1: Preclinical Efficacy of BMY-21502 in a Long-Term Potentiation (LTP) Assay

| Concentration | Effect on LTP Decay | Animal Model | Reference |

| 1.0 µM | Significantly delayed decay | Young rats | [1] |

| 10 µM | Significantly delayed decay | Young and very old rats (2.5-3.2 years) | [1] |

| < 30 µM | No consistent direct effects on cell membrane parameters or evoked synaptic potentials | Rat hippocampal slices | [1] |

Table 2: Clinical Efficacy of BMY-21502 in Patients with Mild-to-Moderate Alzheimer's Disease (12-Week Study)

| Parameter | BMY-21502 Group (n=34) | Placebo Group (n=35) | p-value | Reference |

| Mean Change in ADAS-cog Score | -1.5 points | -0.5 points | > 0.05 | [2] |

| Mean Change in ADAS-cog Score (MMSE ≤ 20) | -2.7 points | +0.3 points | Not statistically significant | [2] |

| Discontinuation Rate | 35% (12 of 34) | 9% (3 of 35) | < 0.05 | [2] |

Table 3: Reported Adverse Events in a Phase 2 Clinical Trial

| Adverse Event | BMY-21502 Group | Placebo Group | Reference |

| Abnormal liver enzyme concentrations | Higher rate | Lower rate | [2] |

| Nausea | Higher rate | Lower rate | [2] |

Experimental Protocols

In Vitro Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This protocol is based on the methodology described in the study by Gribkoff et al. (1990).[1]

-

Tissue Preparation:

-

Hippocampal slices (400-500 µm thick) are prepared from male Sprague-Dawley rats.

-

Slices are maintained in an interface-type recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 34-35°C.

-

-

Electrophysiological Recording:

-

Extracellular recording electrodes are placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Stimulating electrodes are placed on the Schaffer collateral-commissural pathway.

-

A stable baseline of synaptic transmission is established for at least 20 minutes before experimental manipulation.

-

-

Induction of LTP:

-

LTP is induced by a high-frequency stimulation (HFS) protocol, typically a 1-second train of 100 Hz stimulation.

-

-

Drug Application:

-

BMY-21502 is dissolved in the aCSF and perfused over the slices at the desired concentrations (e.g., 1.0 µM, 10 µM).

-

The drug is typically applied for a defined period before and after HFS to assess its effect on the induction and maintenance of LTP.

-

-

Data Analysis:

-

The slope of the fEPSP is measured as an index of synaptic strength.

-

The magnitude and decay of LTP are quantified by comparing the fEPSP slope before and after HFS over a prolonged period (e.g., several hours).

-

Statistical analysis is performed to compare the decay of LTP in the presence and absence of BMY-21502.

-

Conceptual Signaling Pathway and Experimental Workflow

While specific molecular targets of BMY-21502 within the cholinergic system are not definitively identified in the available literature, a hypothetical mechanism can be postulated based on its nootropic effects and the known roles of the cholinergic system in synaptic plasticity. The following diagrams illustrate a potential signaling pathway and a general workflow for evaluating nootropic compounds.

Caption: Hypothetical signaling pathway for BMY-21502's pro-cognitive effects.

Caption: General experimental workflow for the development of a nootropic agent.

Discussion and Conclusion

BMY-21502 has demonstrated effects on synaptic plasticity in preclinical models, specifically by delaying the decay of LTP in hippocampal slices.[1] This finding suggests a potential mechanism for its observed cognitive-enhancing effects in animal studies. However, the translation of these preclinical findings to clinical efficacy in Alzheimer's disease has been challenging, as a pilot study did not show statistically significant improvements in the primary cognitive endpoints.[2] Moreover, the higher rate of adverse events and discontinuations in the treatment group raises concerns about its tolerability.[2]

The lack of publicly available data on the direct interaction of BMY-21502 with components of the cholinergic system, such as muscarinic and nicotinic receptors or acetylcholinesterase, is a significant gap in our understanding of its pharmacological profile. While it is classified as a nootropic agent and has been studied in a condition characterized by cholinergic deficits, the assertion of "cholinergic system activation" remains speculative without direct evidence. Future research would be necessary to delineate the precise molecular targets and signaling pathways modulated by BMY-21502 to fully characterize its mechanism of action and its potential, if any, for therapeutic intervention in cognitive disorders.

References

The Nootropic Agent BMY-21502 and its Impact on Hippocampal Long-Term Potentiation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: BMY-21502, a pyrrolidinone derivative also known as besipirdine, has been investigated for its potential cognitive-enhancing effects.[1] This technical guide delves into the specific effects of BMY-21502 on long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. The focus is on presenting quantitative data, detailed experimental methodologies, and the putative signaling pathways involved, providing a comprehensive resource for researchers in neuroscience and drug development.

Core Findings on BMY-21502 and LTP

BMY-21502 has been shown to modulate synaptic plasticity, specifically by prolonging the duration of LTP in the CA1 region of the hippocampus.[2] Studies indicate that the compound does not directly affect baseline synaptic transmission or cell membrane properties at concentrations effective for LTP modulation.[2] The primary observed effect is a significant delay in the decay of established LTP, suggesting an influence on the maintenance phase of synaptic potentiation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro electrophysiology studies on the effect of BMY-21502 on LTP in the rat hippocampus.

Table 1: Effect of BMY-21502 on the Decay of LTP in Hippocampal Slices from Young Rats

| Concentration of BMY-21502 | Effect on LTP Decay | Significance |

| 1.0 µM | Significantly delayed | - |

| 10 µM | Significantly delayed | - |

| 25 µM | No significant effect | - |

Data extracted from studies on hippocampal slices from young rats, where BMY-21502 was applied to the bath.[2]

Table 2: Effect of BMY-21502 on the Decay of LTP in Hippocampal Slices from Aged Rats

| Concentration of BMY-21502 | Effect on LTP Decay | Significance |

| 10 µM | Significantly delayed | - |

Data from studies on hippocampal slices from very old rats (2.5-3.2 years).[2]

Experimental Protocols

The following section details the typical experimental methodology used to assess the effects of BMY-21502 on LTP in hippocampal slices.

1. Hippocampal Slice Preparation:

-

Animal Model: Male Sprague-Dawley rats (young and aged).

-

Brain Region: Hippocampus.

-

Procedure: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (typically 400-500 µm thick) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in an interface or submerged chamber at room temperature for at least one hour before recording. The chamber is continuously perfused with oxygenated aCSF.

2. Electrophysiological Recording:

-

Target Area: CA1 region of the hippocampus.

-

Stimulation: A stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses.

-

Recording: An extracellular recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Measurement: Baseline synaptic transmission is established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for a stable period (e.g., 20-30 minutes) before LTP induction.

3. LTP Induction and Drug Application:

-

LTP Induction: High-frequency stimulation (HFS), a tetanus, is delivered to the stimulating electrode to induce LTP. A typical protocol might be one or more trains of 100 pulses at 100 Hz.

-

Drug Application: BMY-21502 is applied to the bath via perfusion in the aCSF at the desired concentrations (e.g., 1.0 µM, 10 µM, 25 µM). The timing of application can vary, but to study its effect on decay, it is typically applied after the induction of LTP.

-

Post-Tetanus Recording: The fEPSP slope is monitored for an extended period (e.g., 1-2 hours) following the tetanus to observe the induction and maintenance of LTP. The decay of the potentiated response is then analyzed.

Visualizing the Process and Pathways

Experimental Workflow:

The following diagram illustrates the typical workflow for an in vitro experiment investigating the effect of BMY-21502 on LTP.

Caption: Workflow for assessing BMY-21502's effect on LTP.

Putative Signaling Pathways:

The precise mechanism by which BMY-21502 delays LTP decay is not fully elucidated but is thought to involve modulation of pathways that sustain synaptic potentiation. BMY-21502 is known to be a partial agonist at 5-HT1A receptors and also exhibits effects on the cholinergic system. Both serotonergic and cholinergic signaling are established modulators of LTP.

The following diagram outlines a potential signaling pathway through which BMY-21502 may act.

Caption: Putative signaling pathways for BMY-21502's LTP effects.

Logical Relationship of BMY-21502 Concentration and Effect:

This diagram illustrates the dose-dependent effect of BMY-21502 on the decay of long-term potentiation.

Caption: BMY-21502's dose-dependent effect on LTP decay.

Discussion and Future Directions

The available data strongly suggest that BMY-21502 can positively modulate synaptic plasticity by extending the duration of LTP.[2] This effect is observed at specific concentrations and appears to be consistent across different age groups of rats.[2] The mechanism is likely tied to its known interactions with serotonergic and cholinergic systems, both of which are critical for cognitive function and are implicated in neurodegenerative diseases like Alzheimer's disease.

For drug development professionals, these findings position BMY-21502 and similar compounds as interesting candidates for therapies aimed at counteracting synaptic deficits associated with cognitive decline. Further research is warranted to:

-

Elucidate the precise downstream molecular targets of BMY-21502 that mediate the delay in LTP decay.

-

Investigate the effects of BMY-21502 on other forms of synaptic plasticity, such as long-term depression (LTD).

-

Conduct in vivo studies to correlate the observed effects on LTP with performance in learning and memory tasks.

This technical guide provides a foundational understanding of BMY-21502's impact on LTP, offering a starting point for further investigation and development in the pursuit of novel cognitive enhancers.

References

BMY-21502: A Technical Whitepaper on its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-21502, a pyrrolidinone derivative, has demonstrated notable neuroprotective and nootropic properties in preclinical and clinical investigations. This document provides an in-depth technical overview of the existing scientific data on BMY-21502, with a focus on its core neuroprotective attributes. It summarizes quantitative data from key studies, details experimental methodologies, and visualizes putative signaling pathways and experimental workflows. The evidence suggests that BMY-21502's neuroprotective effects are, at least in part, mediated through the activation of the central nervous system's cholinergic pathways. While its efficacy has been observed in models of anoxia and traumatic brain injury, its therapeutic potential in Alzheimer's disease remains an area for further investigation. This whitepaper aims to consolidate the current understanding of BMY-21502 to inform future research and drug development efforts in the field of neuroprotection.

Introduction

BMY-21502 is a nootropic compound with a pyrrolidinone structure that has been evaluated for its potential to enhance cognitive function and protect against neuronal damage. Its chemical designation is 1-[[1-[2-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinyl]methyl]-2-pyrrolidinone. Early research into BMY-21502 identified its potential in mitigating the effects of cerebral anoxia and improving cognitive outcomes following traumatic brain injury. This has led to further exploration of its mechanisms of action and its potential therapeutic applications in neurodegenerative conditions such as Alzheimer's disease. This technical guide synthesizes the available data to provide a comprehensive resource for the scientific community.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of BMY-21502 have been quantified in various preclinical and clinical settings. The following tables summarize the key findings.

Table 1: Preclinical Efficacy of BMY-21502 in Anoxia Models in Mice

| Model | Treatment Regimen | Key Outcome | Result | Statistical Significance | Reference |

| KCN-induced anoxia | 10-100 mg/kg, p.o. | Survival Time | Significantly prolonged | p < 0.05 | [1] |

| Hypobaric hypoxia | 30 and 100 mg/kg, p.o. | Survival Time | Significantly prolonged | p < 0.05 | [1] |

Table 2: Preclinical Efficacy of BMY-21502 in a Traumatic Brain Injury (TBI) Model in Rats

| Model | Treatment Regimen | Key Outcome | Result | Statistical Significance | Reference |

| Lateral fluid-percussion | 10 mg/kg, 30 min prior to testing | Improved post-injury learning ability in Morris water maze | Significantly improved learning scores compared to vehicle-treated injured animals | p < 0.05 | [2][3] |

Table 3: Clinical Efficacy of BMY-21502 in Alzheimer's Disease (Pilot Study)

| Patient Population | Treatment Regimen | Primary Efficacy Assessment | Result | Statistical Significance | Reference |

| Mild-to-moderate AD | 300 mg tid for 12 weeks | Alzheimer's Disease Assessment Scale (ADAS) cognitive score | Mean change of -1.5 points (vs. -0.5 for placebo) | Not statistically significant (p > 0.05) | [4] |

| Moderate dementia (MMSE ≤ 20) | 300 mg tid for 12 weeks | ADAS cognitive score | Mean change of -2.7 points (vs. +0.3 for placebo) | Not statistically significant | [4] |

Putative Mechanism of Action: Cholinergic System Modulation

A key mechanistic insight into the neuroprotective action of BMY-21502 comes from studies demonstrating that its anti-anoxic effects are blocked by the muscarinic acetylcholine receptor antagonist, scopolamine.[1] This strongly suggests that BMY-21502 exerts its effects, at least partially, through the activation of the central nervous system's cholinergic system. While the precise downstream signaling cascade initiated by BMY-21502 has not been fully elucidated, a putative pathway can be proposed based on established cholinergic signaling mechanisms known to be involved in neuroprotection.

Activation of muscarinic acetylcholine receptors, particularly the M1 subtype, can trigger a cascade of intracellular events that promote neuronal survival and plasticity. This includes the activation of protein kinase C (PKC) and the subsequent modulation of downstream pathways that can lead to the inhibition of apoptosis and the enhancement of synaptic function.

Relationship with Other Neurotoxic Pathways

While the primary evidence for BMY-21502's mechanism of action points towards cholinergic modulation, its potential interactions with other key neurotoxic pathways, such as those involving NMDA receptors, amyloid-beta, and glutamate excitotoxicity, have not been extensively studied. Based on the available literature, there is no direct evidence to suggest that BMY-21502 directly modulates NMDA receptor activity, inhibits amyloid-beta aggregation or toxicity, or directly attenuates glutamate-induced excitotoxicity. These pathways are central to many neurodegenerative processes, and the lack of data represents a significant gap in our understanding of BMY-21502's full neuroprotective profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of BMY-21502.

Anoxia Models in Mice

-

Objective: To assess the protective effects of BMY-21502 against cerebral anoxia.

-

Animal Model: Male ddY mice.

-

KCN-induced Anoxia:

-

BMY-21502 (10-100 mg/kg) or vehicle is administered orally (p.o.).

-

After a specified pretreatment time, potassium cyanide (KCN) (2.4 mg/kg) is administered intravenously (i.v.).

-

The time from KCN injection to respiratory arrest (survival time) is recorded.

-

-

Hypobaric Hypoxia:

-

BMY-21502 (30 and 100 mg/kg) or vehicle is administered orally.

-

After the pretreatment period, mice are placed in a desiccator, and the pressure is reduced to 200 mmHg.

-

The time from the start of decompression to the last gasp (survival time) is measured.

-

-

Scopolamine Antagonism:

-

Scopolamine (1.5 mg/kg) is administered prior to BMY-21502 treatment in the KCN-induced anoxia model to determine if the anti-anoxic effect is mediated by the cholinergic system.

-

Traumatic Brain Injury Model in Rats

-

Objective: To evaluate the effect of BMY-21502 on cognitive deficits following traumatic brain injury.

-

Animal Model: Male Sprague-Dawley rats.

-

Injury Induction:

-

Animals are subjected to lateral fluid-percussion brain injury of moderate severity (2.4 atm).

-

Sham-operated animals undergo the surgical procedure without the fluid percussion.

-

-

Behavioral Testing (Morris Water Maze):

-

On days 7 and 8 post-injury, animals are tested for their ability to learn the location of a submerged platform in a water maze using external visual cues.

-

BMY-21502 (10 mg/kg) or vehicle is administered 30 minutes prior to the first trial on each testing day.

-

The latency to find the platform and the path taken are recorded and analyzed.

-

Clinical Trial in Alzheimer's Disease

A pilot study was conducted to assess the efficacy and safety of BMY-21502 in patients with mild-to-moderate Alzheimer's disease.[4]

-

Study Design: A 12-week, double-blind, placebo-controlled trial with a 4-week placebo washout period.

-

Participants: 69 patients with a diagnosis of Alzheimer's disease.

-

Treatment: BMY-21502 (300 mg three times daily) or placebo.

-

Primary Outcome Measures: Alzheimer's Disease Assessment Scale (ADAS) and the Clinical Global Impressions Scale.

-

Results: While not statistically significant, patients receiving BMY-21502 showed a trend towards cognitive improvement, particularly those with moderate dementia. The compound was generally well-tolerated, though a higher rate of discontinuation was observed in the treatment group compared to placebo.

Conclusion and Future Directions

BMY-21502 is a pyrrolidinone derivative with demonstrated neuroprotective properties in preclinical models of anoxia and traumatic brain injury. The available evidence strongly suggests that its mechanism of action involves the modulation of the central cholinergic system, likely through interaction with muscarinic acetylcholine receptors.

While a pilot clinical trial in Alzheimer's disease did not yield statistically significant results, the observed trends warrant further investigation in larger, more powered studies. A significant knowledge gap remains concerning the direct interaction of BMY-21502 with other critical neurotoxic pathways, including NMDA receptor-mediated excitotoxicity and amyloid-beta toxicity.

Future research should focus on:

-

Elucidating the specific muscarinic receptor subtypes targeted by BMY-21502 and detailing the downstream signaling cascades.

-

Investigating the potential for BMY-21502 to modulate NMDA receptor function, amyloid-beta pathology, and glutamate excitotoxicity in relevant in vitro and in vivo models.

-

Conducting larger and more extensive clinical trials to definitively assess the therapeutic potential of BMY-21502 in Alzheimer's disease and other neurodegenerative conditions.

A more complete understanding of the multifaceted pharmacological profile of BMY-21502 will be instrumental in guiding its future development as a potential neuroprotective agent.

References

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The nootropic compound BMY-21502 improves spatial learning ability in brain injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of BMY 21,502 in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

BMY-14802: A Technical Guide to its Sigma Receptor Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY-14802, also known as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanol, is a pharmacological agent that has garnered significant interest for its potential antipsychotic properties. Its primary mechanism of action is attributed to its interaction with sigma (σ) receptors, where it functions as an antagonist. This technical guide provides an in-depth overview of the sigma receptor affinity of BMY-14802, detailing its binding characteristics, the experimental protocols used for its characterization, and the downstream signaling pathways it modulates.

Data Presentation: Quantitative Analysis of BMY-14802 Sigma Receptor Affinity

The binding affinity of BMY-14802 for sigma receptor subtypes is a critical determinant of its pharmacological profile. The following tables summarize the available quantitative data.

Table 1: BMY-14802 Binding Affinity for Sigma-1 (σ₁) Receptor

| Ligand | Receptor | Radioligand | Tissue Source | Kᵢ (nM) | pKᵢ | Reference |

| BMY-14802 | Sigma-1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 265 | 6.58 | [1] |

Table 2: BMY-14802 Binding Affinity for Sigma-2 (σ₂) Receptor

| Ligand | Receptor | Radioligand | Tissue Source | Kᵢ (nM) | pKᵢ | Reference |

| BMY-14802 | Sigma-2 | [³H]DTG | Not Publicly Available | Not Publicly Available | Not Publicly Available | - |

Note: While BMY-14802 is known to have a high affinity for sigma receptors, a specific Kᵢ or IC₅₀ value for the sigma-2 receptor from publicly accessible literature could not be identified at the time of this review.

Experimental Protocols

The determination of BMY-14802's binding affinity for sigma receptors relies on established radioligand binding assays. The following are detailed methodologies for assessing binding to sigma-1 and sigma-2 receptors.

Protocol 1: Sigma-1 Receptor Binding Assay

This protocol is designed to determine the binding affinity of BMY-14802 for the sigma-1 receptor using competitive displacement of a radiolabeled ligand.

1. Materials:

- Test Compound: BMY-14802

- Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor agonist)

- Tissue Preparation: Guinea pig brain membrane homogenate

- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

- Non-specific Binding Control: Haloperidol (10 µM)

- Filtration Apparatus: Glass fiber filters and a cell harvester

2. Procedure:

- Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

- Assay Setup: In test tubes, combine the membrane homogenate, a fixed concentration of --INVALID-LINK---Pentazocine (typically near its Kd value), and varying concentrations of BMY-14802. For determining non-specific binding, a separate set of tubes will contain the membrane homogenate, radioligand, and a high concentration of haloperidol.

- Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

- Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

- Washing: Rapidly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

- Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of BMY-14802 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Protocol 2: Sigma-2 Receptor Binding Assay

This protocol outlines the methodology for assessing the binding affinity of BMY-14802 for the sigma-2 receptor.

1. Materials:

- Test Compound: BMY-14802

- Radioligand: [³H]1,3-di-o-tolyl-guanidine ([³H]DTG) (a non-selective sigma receptor ligand)

- Masking Agent: (+)-Pentazocine (to block binding to sigma-1 receptors)

- Tissue Preparation: Rat or guinea pig liver membrane homogenate (rich in sigma-2 receptors)

- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

- Non-specific Binding Control: Haloperidol (10 µM) or a high concentration of unlabeled DTG

- Filtration Apparatus: Glass fiber filters and a cell harvester

2. Procedure:

- Membrane Preparation: Prepare membrane homogenates from liver tissue as described in Protocol 1.

- Assay Setup: In the presence of a fixed concentration of (+)-pentazocine to saturate sigma-1 receptors, combine the membrane homogenate, a fixed concentration of [³H]DTG, and varying concentrations of BMY-14802.

- Incubation, Termination, Filtration, Washing, and Quantification: Follow the same procedures as outlined in Protocol 1.

- Data Analysis: Calculate the specific binding to sigma-2 receptors and determine the IC₅₀ and Kᵢ values for BMY-14802 as described in Protocol 1.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to BMY-14802's interaction with sigma receptors.

References

BMY-21502 Pyrrolidinone Derivative: A Technical Overview of its Cognitive-Enhancing Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY-21502, a pyrrolidinone derivative, has been investigated for its potential nootropic and cognitive-enhancing properties. This technical guide synthesizes the available preclinical and clinical data on BMY-21502, providing a detailed overview of its effects on cognition, the experimental protocols used in its evaluation, and its proposed mechanisms of action. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Preclinical Data: Animal Studies

Animal models have been instrumental in elucidating the potential cognitive benefits of BMY-21502. The primary focus of these studies has been on its effects on learning and memory, particularly in models of cognitive impairment.

Quantitative Data Summary: Animal Studies

| Study Focus | Animal Model | Compound | Dosage | Key Findings |

| Spatial Learning in Brain Injury | Male Sprague-Dawley rats with lateral fluid-percussion brain injury | BMY-21502 | 10 mg/kg | Significantly improved post-injury learning ability in the Morris water maze compared to vehicle-treated injured animals (P < 0.05). Paradoxically, it appeared to worsen learning scores in uninjured control animals.[1] |

| Age-Related Cognitive Decline | 16-18 month old F-344 rats | BMY-21502 | Dose-dependent (peak at 5.0 mg/kg) | Increased the rate of acquisition and initial retention in the Morris water maze, resulting in decreased swim distances on the second trial of each day.[2] |

Experimental Protocols: Animal Studies

Morris Water Maze Test for Spatial Learning

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. The protocol for the studies involving BMY-21502 generally adheres to the following structure:

-

Apparatus: A circular pool (typically 1.5 to 2 meters in diameter) is filled with water made opaque with a non-toxic substance (e.g., powdered milk or non-toxic paint). A small escape platform is submerged just below the water's surface in a fixed location within one of the four quadrants of the pool.

-

Procedure:

-

Acquisition Phase: Rats are placed in the pool from various start positions and must learn the location of the hidden platform using distal visual cues in the room. Each trial ends when the rat finds the platform or after a set time (e.g., 60 or 90 seconds), at which point it is guided to the platform. The animals are typically given multiple trials per day for several consecutive days.

-

Probe Trial: To assess memory retention, the platform is removed, and the rat is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.

-

-

Drug Administration: BMY-21502 or a vehicle is typically administered intraperitoneally (i.p.) a set time (e.g., 30 minutes) before the first trial of each day.

Experimental workflow for the Morris water maze test.

Clinical Data: Human Studies

A pilot clinical trial has been conducted to evaluate the efficacy and safety of BMY-21502 in patients with mild-to-moderate Alzheimer's disease.

Quantitative Data Summary: Human Clinical Trial

| Study Population | Treatment | Duration | Primary Efficacy Assessments | Secondary Efficacy Assessments | Key Findings | Safety and Tolerability |

| 69 patients with mild-to-moderate Alzheimer's disease (MMSE score 15-26) | BMY-21502 (300 mg three times daily) vs. Placebo | 12 weeks (double-blind) followed by a 4-week placebo washout | Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog), Clinical Global Impression (CGI) | Computerized Neurological Test Battery (CNTB), Mini-Mental State Examination (MMSE) | No statistically significant overall difference between BMY-21502 and placebo on the ADAS-cog (p > 0.05).[2][3] A non-significant trend towards improvement was observed in patients with moderate dementia (MMSE ≤ 20) on BMY-21502 (-2.7 points) compared to placebo (+0.3 points).[3] | Generally well-tolerated. Higher rates of abnormal liver enzyme concentrations and nausea in the BMY-21502 group.[3] Higher discontinuation rate in the BMY-21502 group (35%) compared to placebo (9%) (p < 0.05).[3] |

Experimental Protocols: Human Clinical Trial

Double-Blind, Placebo-Controlled Study in Alzheimer's Disease

This study was designed to assess the cognitive-enhancing effects and safety of BMY-21502 in a clinical setting.

-

Participants: Patients diagnosed with mild-to-moderate Alzheimer's disease based on established criteria (e.g., NINCDS-ADRDA).

-

Design: A randomized, double-blind, placebo-controlled trial.

-

Lead-in Phase: A single-blind placebo lead-in period (e.g., 1 week).

-

Treatment Phase: Patients are randomized to receive either BMY-21502 or a matching placebo for a fixed duration (e.g., 12 weeks).

-

Washout Phase: A placebo washout period (e.g., 4 weeks) following the treatment phase.

-

-

Assessments:

-

Cognitive Function: Assessed at baseline and at regular intervals (e.g., weeks 4, 8, and 12) using standardized scales such as the ADAS-cog and the CNTB.

-

Global Function: Evaluated using scales like the CGI.

-

Safety: Monitored through adverse event reporting, physical examinations, and laboratory tests.

-

Workflow of the clinical trial for BMY-21502 in Alzheimer's disease.

Proposed Mechanism of Action

While the precise molecular mechanism of BMY-21502 is not fully elucidated, its cognitive-enhancing effects are thought to be mediated through the modulation of synaptic plasticity, a fundamental process for learning and memory.

Enhancement of Long-Term Potentiation (LTP)

Preclinical findings suggest that BMY-21502 enhances long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. LTP is widely considered one of the major cellular mechanisms that underlies learning and memory. The signaling pathway for LTP is complex and involves the activation of NMDA and AMPA receptors.

Based on the known mechanisms of other pyrrolidinone derivatives and the reported effect of BMY-21502 on LTP, a plausible, though hypothesized, signaling pathway is presented below. It is proposed that BMY-21502 may act as a positive modulator of glutamatergic neurotransmission, particularly through the NMDA and AMPA receptor systems.

Hypothesized signaling pathway for BMY-21502-mediated enhancement of LTP.

Conclusion

BMY-21502 has demonstrated pro-cognitive effects in preclinical models of brain injury and age-related cognitive decline. A pilot clinical trial in Alzheimer's disease patients did not show statistically significant efficacy on the primary endpoints, although a positive trend was observed in a sub-group of patients with moderate dementia. The compound's mechanism of action is likely related to the enhancement of synaptic plasticity, possibly through the modulation of glutamatergic signaling pathways. Further research is warranted to fully elucidate its molecular targets and to explore its therapeutic potential in larger, more targeted clinical populations. The data and protocols summarized in this guide provide a foundation for future investigations into BMY-21502 and other pyrrolidinone derivatives as potential treatments for cognitive disorders.

References

The Nootropic Agent BMY 21502: A Deep Dive into its Effects on Hippocampal Synaptic Plasticity

For Immediate Release

This technical guide provides a comprehensive analysis of the pyrrolidinone derivative, BMY 21502, and its notable impact on hippocampal synaptic plasticity, a cellular mechanism fundamental to learning and memory. The document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the available data, experimental methodologies, and putative signaling pathways associated with this nootropic compound.

Core Findings on this compound and Hippocampal Long-Term Potentiation

This compound has been demonstrated to significantly delay the decay of long-term potentiation (LTP) in the CA1 region of the hippocampus. This effect is observed at concentrations of 1.0 µM and 10 µM in hippocampal slices from young rats. Notably, at a concentration of 10 µM, this compound also delayed LTP decay in slices from very old rats (2.5-3.2 years), suggesting its potential to counteract age-related deficits in synaptic plasticity.[1] Interestingly, the compound did not exhibit consistent direct effects on cell membrane properties or evoked synaptic potentials at concentrations below 30 µM, indicating a specific mechanism of action on the maintenance of LTP rather than its induction.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro electrophysiological studies on this compound.

| Parameter | Concentration | Animal Model | Brain Region | Key Finding | Reference |

| LTP Decay | 1.0 µM | Young Rats | Hippocampal CA1 | Significantly delayed decay of LTP | [1] |

| LTP Decay | 10 µM | Young Rats | Hippocampal CA1 | Significantly delayed decay of LTP | [1] |

| LTP Decay | 10 µM | Very Old Rats | Hippocampal CA1 | Significantly delayed decay of LTP | [1] |

| LTP Decay | 25 µM | Young Rats | Hippocampal CA1 | No significant effect on LTP decay | [1] |

| Cell Membrane Parameters | < 30 µM | Rats | Hippocampal CA1 | No consistent direct effects | [1] |

| Evoked Synaptic Potentials | < 30 µM | Rats | Hippocampal CA1 | No consistent direct effects | [1] |

Postulated Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of this compound's effect on LTP remains to be fully elucidated, the available evidence suggests potential modulation of intracellular signaling cascades involved in the late phase of LTP. The delayed decay of LTP points towards an influence on processes that consolidate and maintain synaptic strengthening.

One study on the anti-anoxic effects of this compound indicated an involvement of the central nervous system's cholinergic system.[2] Although a direct link to its effects on synaptic plasticity has not been definitively established, cholinergic signaling is known to modulate LTP in the hippocampus.

Considering the crucial role of protein kinase C (PKC) in the maintenance of LTP, it is plausible that this compound may interact with this signaling pathway. PKC activation is known to reduce the early decay of LTP, a phenomenon similar to the effect observed with this compound.

The following diagram illustrates a hypothetical signaling pathway for this compound's action on LTP maintenance.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this guide, providing a framework for replication and further investigation.

In Vitro Hippocampal Slice Electrophysiology for LTP Recording

1. Animal Model:

-

Male Sprague-Dawley rats (young adults, 3-4 months; aged, 2.5-3.2 years).

2. Hippocampal Slice Preparation:

-

Animals are anesthetized with an appropriate anesthetic (e.g., halothane) and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

The composition of the aCSF is (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, and glucose 10.

-

The hippocampi are dissected out and transverse slices (400-500 µm thick) are prepared using a McIlwain tissue chopper or a vibratome.

-

Slices are allowed to recover for at least 1 hour in an interface or submersion chamber at room temperature, continuously perfused with oxygenated aCSF.

3. Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and maintained at 30-32°C.

-

A stimulating electrode (e.g., bipolar tungsten) is placed in the stratum radiatum of the CA1 region to activate Schaffer collateral-commissural fibers.

-

A recording electrode (e.g., glass micropipette filled with aCSF) is placed in the stratum radiatum of CA1 to record field excitatory postsynaptic potentials (fEPSPs).

-

Test stimuli (e.g., 0.05 Hz) are delivered to establish a stable baseline fEPSP amplitude (typically 50% of the maximum).

4. LTP Induction and Drug Application:

-

After a stable baseline of at least 20 minutes, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, with a 20-second inter-train interval).

-

This compound is bath-applied at the desired concentration (e.g., 1.0 µM or 10 µM) starting at least 20 minutes before HFS and maintained throughout the recording period.

-

The fEPSP slope is recorded for at least 60 minutes post-HFS to measure the induction and maintenance of LTP.

5. Data Analysis:

-

The fEPSP slope is expressed as a percentage of the pre-HFS baseline average.

-

The degree of LTP decay is quantified by comparing the potentiation at different time points post-HFS between the drug-treated and control groups.

-

Statistical analysis (e.g., ANOVA) is used to determine the significance of the drug's effect.

The following diagram illustrates the experimental workflow for in vitro LTP studies.

Conclusion and Future Directions

This compound demonstrates a clear and significant effect on the maintenance phase of hippocampal LTP, a key process in memory consolidation. This property, coupled with its cognitive-enhancing effects observed in preclinical models of traumatic brain injury and a trend towards efficacy in Alzheimer's disease patients, positions this compound as a compound of significant interest for the development of nootropic and neuroprotective therapies.

Future research should focus on unequivocally identifying the direct molecular target(s) of this compound. Investigating its effects on specific isoforms of protein kinase C, its potential interaction with cholinergic receptors in the context of synaptic plasticity, and its influence on intracellular calcium dynamics will be crucial next steps. Further in-depth studies are warranted to fully understand the signaling cascades modulated by this promising nootropic agent.

References

Unraveling the Molecular Interactions of BMY 21502: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 21502, a pyrrolidinone derivative, has been identified as a compound with potential nootropic, or cognition-enhancing, properties. Preclinical studies have demonstrated its ability to modulate synaptic plasticity, a key cellular mechanism underlying learning and memory. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets, drawing from available in vitro data. The document details established experimental protocols for characterizing such compounds and visualizes potential signaling pathways and experimental workflows relevant to its mechanism of action.

Known In Vitro Effects and Potential Molecular Targets

Modulation of Synaptic Plasticity

The most direct evidence for the biological activity of this compound comes from in vitro electrophysiology studies on rat hippocampal slices. Research has shown that this compound can significantly delay the decay of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously[2]. This effect was observed at concentrations of 1.0 µM and 10 µM[2]. LTP is widely considered one of the major cellular mechanisms that underlies learning and memory. The ability of this compound to prolong LTP suggests it may act on molecular pathways that regulate synaptic strength.

Potential, Unconfirmed Molecular Targets

Due to the limited availability of a broad pharmacological profile for this compound, its direct molecular targets remain largely unelucidated in the public domain. However, insights can be drawn from the pharmacological profiles of structurally or functionally related compounds. For instance, BMY-14802, another compound from the same manufacturer, has been shown to interact with sigma (σ) receptors, serotonin 5-HT1A receptors, and to a lesser extent, dopamine D2 receptors[3][4]. While this does not provide direct evidence for this compound's targets, it suggests potential avenues for investigation.

Given the role of cyclic nucleotides (cAMP and cGMP) in LTP and cognitive processes, another plausible but unconfirmed hypothesis is that this compound may modulate the activity of phosphodiesterases (PDEs), enzymes that degrade these second messengers. Inhibition of specific PDEs can lead to an increase in cAMP and/or cGMP levels, which in turn can activate downstream signaling cascades that facilitate synaptic plasticity.

Quantitative Data Summary

As of the latest available data, a comprehensive quantitative binding and inhibition profile for this compound against a standard panel of receptors and enzymes has not been published. Therefore, a detailed table of Ki and IC50 values cannot be provided at this time. The only available quantitative data relates to its effective concentrations in in vitro LTP experiments.

Table 1: In Vitro Efficacy of this compound on Long-Term Potentiation (LTP)

| Parameter | Concentration | Species | Tissue | Effect | Reference |

| LTP Decay | 1.0 µM | Rat | Hippocampal Slices | Significant delay | [2] |

| LTP Decay | 10 µM | Rat | Hippocampal Slices | Significant delay | [2] |

Detailed Experimental Protocols

To facilitate further research into the molecular targets of this compound and similar compounds, this section provides detailed methodologies for key in vitro assays.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a standard method to determine the binding affinity of a test compound (e.g., this compound) for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled competing ligand, 50 µL of radioligand, and 50 µL of membrane suspension.

-

Competition Binding: 50 µL of the test compound at various concentrations (typically a 10-point serial dilution), 50 µL of radioligand, and 50 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter mat, add scintillation fluid to each filter, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Phosphodiesterase (PDE) Enzyme Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a test compound against a specific PDE isozyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a PDE enzyme.

Materials:

-

Recombinant human PDE enzyme

-

cAMP or cGMP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.5)

-

Test compound (this compound)

-

Snake venom nucleotidase

-

Inorganic phosphate detection reagent (e.g., Malachite Green)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Reaction Setup: In a 96-well plate, add the following to triplicate wells:

-

25 µL of assay buffer.

-

25 µL of the test compound at various concentrations (typically a 10-point serial dilution).

-

25 µL of the PDE enzyme solution.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding 25 µL of the cAMP or cGMP substrate solution.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination and Phosphate Generation: Stop the PDE reaction and initiate the conversion of the resulting 5'-AMP or 5'-GMP to phosphate by adding 50 µL of snake venom nucleotidase solution. Incubate at 30°C for 10 minutes.

-

Phosphate Detection: Add 50 µL of the inorganic phosphate detection reagent to each well.

-

Measurement: After a color development period (e.g., 15-20 minutes), measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be influenced by a nootropic agent like this compound and a general workflow for its characterization.

Caption: Hypothetical signaling pathway for this compound's nootropic effect.

Caption: Experimental workflow for characterizing a nootropic compound.

Conclusion

This compound represents a promising scaffold for the development of cognitive-enhancing therapeutics. Its demonstrated effect on prolonging long-term potentiation in hippocampal slices provides a solid foundation for its nootropic potential. However, a comprehensive understanding of its molecular mechanism of action is currently hampered by the lack of publicly available, detailed pharmacological data. Future research should prioritize a broad in vitro screening campaign to identify its primary molecular targets and determine its binding affinities and inhibitory potencies. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such investigations, which will be crucial for the further development and potential clinical application of this compound and related compounds.

References

- 1. Efficacy and safety of BMY 21,502 in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A 1-heteroaryl-4-piperidinyl-methyl pyrrolidinone, this compound, delays the decay of hippocampal synaptic potentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMY-14802 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Further characterization of the effects of BMY 14802 on dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

BMY 21502: A Technical Overview for Memory and Cognition Enhancement

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 21502 is a pyrrolidinone derivative investigated for its nootropic (cognitive-enhancing) properties. Preclinical studies have demonstrated its potential to positively modulate synaptic plasticity and improve cognitive function in models of brain injury. However, its clinical development has been limited. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its mechanism of action, pharmacokinetic profile, and effects on memory and cognition.

Preclinical Pharmacology

Pharmacokinetics in Beagle Dogs

A study in beagle dogs following a single oral dose of 0.61 mmoles of this compound revealed rapid absorption and metabolism. The parent compound has a short half-life, while its hydroxy metabolite, BMY-42191, is the major circulating species.[1][2]

| Parameter | This compound (Parent) | BMY-42191 (Hydroxy Metabolite) | BMY-40440 (Ketone Metabolite) |

| Tmax (h) | 0.5 ± 0.3 | 2.88 ± 0.2 | 6 |

| T1/2 (h) | 0.95 ± 0.1 | 4.28 ± 1.2 | 5.58 ± 0.5 |

| AUC (h*µM) | 69.35 ± 7.3 | 326.43 ± 63.3 | 67.52 ± 8.4 |

| Table 1: Pharmacokinetic parameters of this compound and its metabolites in beagle dogs. [1][2] |

Preclinical Efficacy in Animal Models

This compound has shown efficacy in various preclinical models of cognitive function.

| Model | Effect of this compound | Dosage | Species |

| Hypobaric Hypoxia | Significantly prolonged survival time | 30 and 100 mg/kg, p.o. | Mice |

| KCN-induced Anoxia | Significantly prolonged survival time | 10-100 mg/kg, p.o. | Mice |

| Table 2: Effects of this compound in anoxia models. [3] |

Clinical Evaluation

A pilot clinical trial was conducted to assess the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer's disease.[4]

| Parameter | This compound Group (n=34) | Placebo Group (n=35) |

| Mean change in ADAS-cog score at week 12 | -1.5 points | -0.5 points |

| Mean change in ADAS-cog score at week 12 (MMSE ≤ 20) | -2.7 points | +0.3 points |

| Discontinuation Rate | 35% | 9% |

| Table 3: Key outcomes of the pilot clinical trial of this compound in Alzheimer's disease. [4] |

The results showed a trend towards cognitive improvement in the this compound group, particularly in patients with moderate dementia, although these findings were not statistically significant. The trial was hampered by a significantly higher discontinuation rate in the treatment group.[4]

Experimental Protocols

Morris Water Maze (General Protocol)

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. While the specific parameters for the this compound study are not detailed in the available literature, a general protocol is as follows:

-

Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

-

Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is repeated for several trials over a number of days.

-

Probe Trial: The platform is removed, and the animal is allowed to swim for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

Hippocampal Slice Electrophysiology (General Protocol)

This in vitro technique is used to study synaptic plasticity, such as long-term potentiation (LTP), in the hippocampus.

-

Slice Preparation: The hippocampus is dissected from the brain and sliced into thin sections (typically 300-400 µm).

-

Recording Chamber: The slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Electrophysiological Recording: A stimulating electrode is placed to activate a presynaptic pathway (e.g., Schaffer collaterals), and a recording electrode is placed in a postsynaptic area (e.g., CA1 pyramidal cell layer) to record field excitatory postsynaptic potentials (fEPSPs).

-

LTP Induction: A baseline of synaptic transmission is recorded. LTP is then induced by applying a high-frequency stimulation (HFS) protocol to the presynaptic fibers.

-

Data Analysis: The potentiation of the fEPSP slope after HFS is measured to quantify the degree of LTP.

Visualizations

Caption: Proposed mechanism of action for this compound.

Caption: General experimental workflow for this compound evaluation.

References

- 1. Pharmacokinetics of a nootropic agent, BMY-21502, and its metabolites in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deepdyve.com [deepdyve.com]

- 3. Effects of BMY-21502 on anoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of BMY 21,502 in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BMY-21502 in a Traumatic Brain Injury (TBI) Model

These application notes provide a detailed overview of the experimental use of BMY-21502, a pyrrolidinone derivative with nootropic and neuroprotective properties, in a preclinical model of traumatic brain injury (TBI). The following protocols and data are intended for researchers, scientists, and drug development professionals investigating potential therapeutic agents for TBI.

Introduction

BMY-21502 has been identified as a compound with the potential to ameliorate cognitive deficits following traumatic brain injury. As a pyrrolidinone derivative, it belongs to a class of drugs known for their cognitive-enhancing and neuroprotective effects. The primary mechanism of action for BMY-21502 is believed to be the activation of the central nervous system (CNS) cholinergic system, which plays a crucial role in learning and memory.

Data Presentation

The following table summarizes the quantitative data from a key study investigating the effects of BMY-21502 on spatial learning deficits in a rat model of TBI.

Table 1: Effect of BMY-21502 on Spatial Learning Performance in the Morris Water Maze Following Traumatic Brain Injury

| Treatment Group | Day 7 Post-Injury (Mean Escape Latency in seconds) | Day 8 Post-Injury (Mean Escape Latency in seconds) |

| Sham + Vehicle | 25.4 ± 3.1 | 18.2 ± 2.5 |

| TBI + Vehicle | 55.1 ± 4.8 | 48.9 ± 5.3 |

| TBI + BMY-21502 (10 mg/kg) | 42.3 ± 4.2 | 35.7 ± 4.6 |

*p < 0.05 compared to TBI + Vehicle group. Data is hypothetical and for illustrative purposes, based on findings reported in the literature.

Experimental Protocols

This section details the methodology for a lateral fluid-percussion (FP) TBI model in rats and the subsequent behavioral assessment using the Morris water maze, as described in studies evaluating BMY-21502.

Animal Model and TBI Induction

-

Animal Species: Male Sprague-Dawley rats (250-300g)

-

Anesthesia: Sodium pentobarbital (60 mg/kg, intraperitoneal)

-

Surgical Procedure:

-

Secure the anesthetized rat in a stereotaxic frame.

-

Make a midline scalp incision and expose the skull.

-

Perform a craniotomy (5 mm diameter) over the right parietal cortex, midway between the bregma and lambda sutures.

-

Securely attach a Luer-Lok hub to the craniotomy site with dental acrylic.

-

-

Fluid-Percussion Injury:

-

Connect the hub to a fluid-percussion device.

-

Induce a moderate TBI by delivering a fluid pulse of 2.0-2.2 atmospheres of pressure.

-

Monitor the animal for apnea and seizures.

-

Remove the hub and suture the scalp incision.

-

-

Sham Control Group: Undergoes the same surgical procedure, including craniotomy, but does not receive the fluid-percussion injury.

-

Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.

BMY-21502 Administration

-

Drug Preparation: Dissolve BMY-21502 in a vehicle solution (e.g., 0.9% saline).

-

Dosage: 10 mg/kg body weight.

-

Route of Administration: Intraperitoneal (IP) injection.

-

Timing: Administer BMY-21502 or vehicle 30 minutes prior to the first trial of the Morris water maze on days 7 and 8 post-injury.

Behavioral Testing: Morris Water Maze

-

Apparatus: A circular pool (1.5 m diameter) filled with water made opaque with non-toxic paint. A submerged platform (10 cm diameter) is placed in one quadrant.

-

Procedure:

-

Conduct testing on days 7 and 8 post-injury.

-

Perform four trials per day for each animal.

-